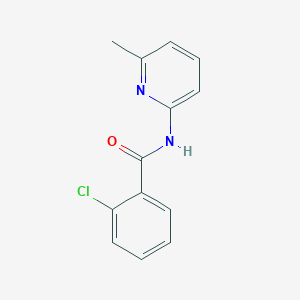

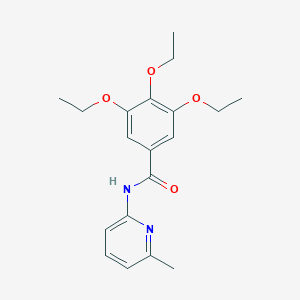

N-(2-acetylphenyl)-4-fluorobenzenesulfonamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enantioselective Fluorination of 2-Oxindoles : N-fluorobenzenesulfonamide derivatives have been used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, to obtain 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).

Synthesis and Characterization of Platinum(II) Dithiocarbimato Complexes : The reaction of 4-fluorobenzenesulfonamide with other chemicals resulted in the formation of complex anions, which were characterized by X-ray crystallography (Amim et al., 2008).

Study of Carbonic Anhydrase Inhibitor Complexes : The binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases was investigated through various spectroscopic techniques, revealing insights into enzyme-inhibitor interactions (Dugad & Gerig, 1988).

Development of Cyclooxygenase-2 Inhibitors : Certain benzenesulfonamide derivatives, including 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been developed as selective cyclooxygenase-2 (COX-2) inhibitors. This research has led to the identification of potent and orally active COX-2 inhibitors for clinical trials (Hashimoto et al., 2002).

Investigation of Cyclooxygenase Isozyme Inhibitors : N-acetyl-2-(or 3-)carboxymethylbenzenesulfonamides were evaluated as selective COX-2 inhibitors. Some compounds showed potent in vitro COX-2 inhibitory activity and high selectivity, though their in vivo anti-inflammatory effectiveness varied (Chen, Rao, & Knaus, 2005).

Role in Cognitive Enhancement : N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide (FR121196), a cognitive enhancer derivative of piperazine, was shown to augment hippocampal long-term potentiation in studies, indicating its potential in enhancing cognitive functions (Matsuoka, Yamaguchi, & Satoh, 1993).

Antidementia Drug Research : FR121196 was also found to ameliorate memory deficits in rats in various experimental models, suggesting its potential as an antidementia drug (Yamazaki et al., 1995).

Orientations Futures

Propriétés

IUPAC Name |

N-(2-acetylphenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-10(17)13-4-2-3-5-14(13)16-20(18,19)12-8-6-11(15)7-9-12/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNAQJHXPMLPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetylphenyl)-4-fluorobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-methoxyphenyl)methyl]-3-(2-oxopropylsulfanyl)-2H-1,2,4-triazin-5-one](/img/structure/B502914.png)

![6-[(2-chlorophenyl)methyl]-3-ethylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B502915.png)

![6-[(3-bromophenyl)methyl]-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B502920.png)

![3-[(4-fluorophenyl)methylsulfanyl]-6-(thiophen-2-ylmethyl)-2H-1,2,4-triazin-5-one](/img/structure/B502921.png)

![Ethyl 3,5-dimethyl[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylate](/img/structure/B502924.png)

![Ethyl 5-methyl[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylate](/img/structure/B502925.png)

![ethyl 1-phenyl-4,5-dihydro-1H-benzo[g]indazole-3-carboxylate](/img/structure/B502926.png)